

Benfotiamine: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **Benfotiamine**, a synthetic S-acyl derivative of thiamine (Vitamin B1), has garnered significant attention in the scientific and medical communities for its enhanced bioavailability and therapeutic potential, particularly in the management of diabetic complications.[1][2] Developed in Japan in the late 1950s, its lipophilic nature allows for superior absorption and penetration into tissues compared to its water-soluble counterpart, thiamine.[1][3][4] This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of **benfotiamine**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Benfotiamine is chemically known as S-benzoylthiamine O-monophosphate. It is a thioester and a synthetic analogue of thiamine, created through the acylative cleavage of the thiazole ring and O-phosphorylation. This modification results in a lipid-soluble compound that can more readily diffuse across cellular membranes.

Table 1: Chemical Identifiers for Benfotiamine



Identifier	Value	
IUPAC Name	S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate	
CAS Number	22457-89-2	
Molecular Formula	C19H23N4O6PS	
SMILES	CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(= O)(O)O)\SC(=O)C2=CC=CC=C2)/C	
InChI	InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22) (H2,26,27,28)/b17-13-	
InChlKey	BTNNPSLJPBRMLZ-LGMDPLHJSA-N	

Physicochemical Properties

The physical and chemical characteristics of **benfotiamine** contribute significantly to its pharmacokinetic profile. Its lipid-soluble nature is a key differentiator from thiamine hydrochloride.

Table 2: Physicochemical Data for **Benfotiamine**



Property	Value	
Molar Mass	466.45 g/mol	
Appearance	White to Off-White Crystalline Solid	
Melting Point	165 °C	
Boiling Point (Predicted)	745.1 ± 70.0 °C	
Density (Predicted)	1.444 ± 0.06 g/cm ³	
pKa (Predicted)	1.84 ± 0.10	
Solubility	- DMSO: Slightly soluble (~50 mg/mL with sonication) - Aqueous Acid: Slightly soluble - 0.1M Ammonium Hydroxide: ~1 mg/mL - Water: Very low solubility (0.67 mg/mL with sonication)	
UV/Vis (λmax)	243 nm	

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Benfotiamine acts as a prodrug for thiamine, exhibiting a superior pharmacokinetic profile.

- Absorption: As a lipid-soluble compound, benfotiamine is absorbed from the gut via passive diffusion. It is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the intestinal mucosa. This enhanced absorption mechanism leads to significantly higher plasma thiamine levels compared to equivalent doses of water-soluble thiamine salts. Studies have shown that the bioavailability of thiamine from benfotiamine can be approximately 3.6 to 5 times higher than that of thiamine hydrochloride.
- Distribution: Its lipophilicity allows for better transport across cellular membranes, resulting in higher concentrations of thiamine in tissues such as the brain, liver, kidneys, and muscles.
- Metabolism: After absorption, S-benzoylthiamine is hydrolyzed by thioesterases, primarily in the liver, to release thiamine. This thiamine is then converted into its biologically active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. The



transformation process of **benfotiamine** to thiamine also produces hippuric acid, which is excreted in the urine.

• Excretion: Metabolites, including hippuric acid, are eliminated via the kidneys. No accumulation of hippuric acid has been observed after multiple doses of **benfotiamine**.

Table 3: Comparative Pharmacokinetic Parameters (Benfotiamine vs. Thiamine HCl)

Parameter	Benfotiamine	Thiamine Hydrochloride
Bioavailability	~3.6 times higher	Baseline
Maximum Plasma Thiamine Levels	~5 times higher	Baseline
Absorption Mechanism	Passive Diffusion (Lipid- Soluble)	Carrier-Mediated Transport (Water-Soluble)
Resulting Thiamine Bioavailability in Plasma	1147.3 ± 490.3%	100% (Reference)
Resulting TDP in Erythrocytes	195.8 ± 33.8%	100% (Reference)

Pharmacodynamics and Mechanism of Action

The primary therapeutic effects of **benfotiamine** stem from its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a critical coenzyme for several key enzymes in glucose metabolism. By boosting TPP levels, **benfotiamine** enhances the activity of the enzyme transketolase, a crucial component of the pentose phosphate pathway (PPP).

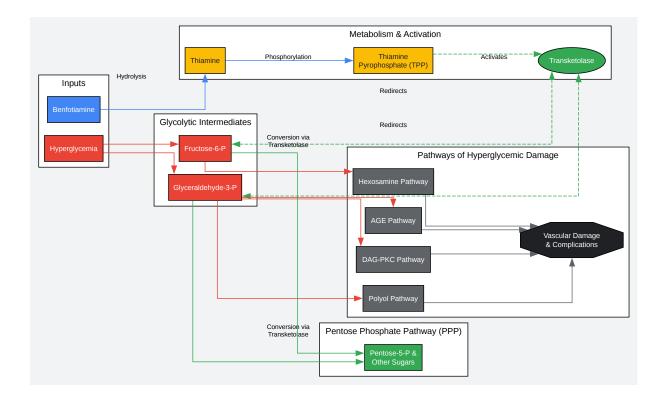
This activation of transketolase redirects excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P), away from damaging metabolic pathways and into the PPP. Consequently, **benfotiamine** effectively inhibits four major pathways implicated in hyperglycemic vascular damage:

- The Hexosamine Pathway
- The Advanced Glycation End Product (AGE) Formation Pathway



- The Diacylglycerol (DAG) Protein Kinase C (PKC) Pathway
- The Polyol Pathway

By mitigating the accumulation of harmful metabolic byproducts and reducing the formation of AGEs, **benfotiamine** helps to decrease oxidative stress and protect cells from glucose-induced damage. Further research suggests **benfotiamine** may also modulate other signaling pathways, including nuclear factor-κB (NF-κB) and the PI3K/Akt pathway.





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Caption: Mechanism of action for **benfotiamine** in mitigating hyperglycemic damage.

Experimental Protocols Synthesis of Benfotiamine

The synthesis of **benfotiamine** typically involves a two-step process starting from thiamine (Vitamin B1). The following protocol is a generalized representation based on common methods described in patent literature.

Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate

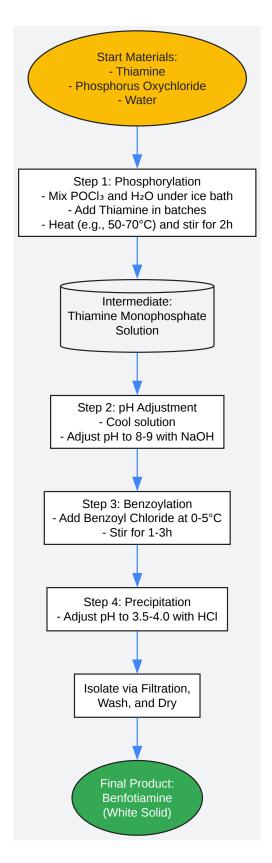
- Reagent Preparation: Phosphorus oxychloride is added to water under ice-bath conditions (0-5 °C) and stirred to create the phosphating reagent.
- Phosphorylation Reaction: Thiamine is added in batches to the phosphating reagent. The mixture is then heated (e.g., to 50-70 °C) and stirred for a set duration (e.g., 2 hours) to facilitate the phosphorylation, yielding a thiamine monophosphate solution.
- Work-up (Method A Polyphosphoric Acid): Alternatively, polyphosphoric acid can be used as
 the reagent, reacting with thiamine at elevated temperatures (80-100 °C). The reaction is
 quenched with water, followed by extraction and precipitation with an organic solvent (e.g.,
 ethanol) to isolate the crude thiamine monophosphate.

Step 2: Ring Opening and Benzoylation to form Benfotiamine

- pH Adjustment: The resulting thiamine monophosphate solution is cooled, and its pH is adjusted to alkaline (pH 8-12) using a base such as sodium hydroxide (NaOH) solution.
- Benzoylation: Benzoyl chloride is added to the solution while maintaining a low temperature (0-5 °C). The reaction proceeds with stirring for 1-3 hours, during which the thiazole ring opens and benzoylation occurs.
- Precipitation and Isolation: After the reaction is complete, the pH of the solution is adjusted to acidic (pH 3.5-4.0) with an acid like hydrochloric acid (HCl). This causes the **benfotiamine** product to precipitate as a white solid.



 Purification: The solid is isolated via filtration, washed, and dried to yield the final benfotiamine product.





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Caption: A generalized workflow for the chemical synthesis of **benfotiamine**.

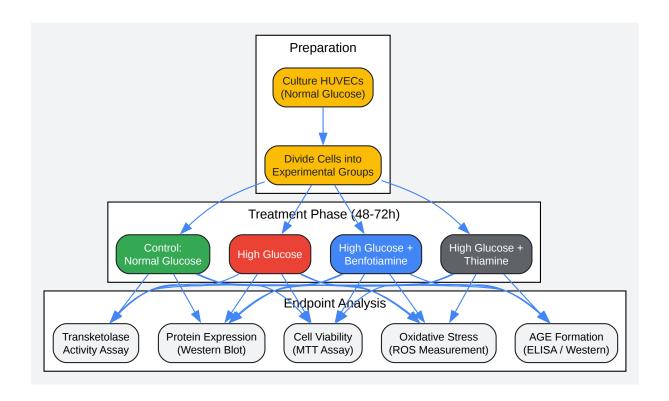
In Vitro Analysis of Benfotiamine's Effect on High-Glucose-Induced Endothelial Cell Damage

This protocol outlines a common experimental approach to investigate the protective effects of **benfotiamine** against hyperglycemia-induced cellular damage.

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium under normal glucose conditions (e.g., 5 mM glucose).
- Experimental Groups: Cells are divided into several groups:
 - Control (Normal Glucose: 5 mM)
 - High Glucose (e.g., 30 mM)
 - High Glucose + Benfotiamine (at various concentrations, e.g., 50-100 μΜ)
 - High Glucose + Thiamine (equimolar concentrations to Benfotiamine for comparison)
- Treatment: Cells are incubated for a specified period (e.g., 48-72 hours) in media corresponding to their assigned group.
- Endpoint Analysis: After incubation, various endpoints are measured to assess cellular damage and the effects of benfotiamine:
 - Cell Viability/Proliferation: Assessed using assays like MTT or BrdU incorporation.
 - Oxidative Stress: Measured by quantifying intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFH-DA.
 - AGE Formation: Quantified using ELISA or Western blotting for specific AGEs like carboxymethyllysine (CML).
 - Transketolase Activity: Measured in cell lysates using a spectrophotometric assay.



• Protein Expression: Levels of key proteins in the damage pathways (e.g., PKC, NF-κB) are analyzed via Western blotting.



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Caption: Experimental workflow for in vitro analysis of **benfotiamine**'s effects.

Conclusion

Benfotiamine is a pharmacokinetically superior prodrug of thiamine, characterized by its lipophilic nature and high bioavailability. Its well-defined chemical structure allows for efficient absorption and conversion to the active coenzyme TPP. The primary mechanism of action, involving the activation of transketolase and subsequent inhibition of multiple hyperglycemic damage pathways, provides a strong rationale for its use in preventing and treating diabetic complications. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study and development of **benfotiamine** as a therapeutic agent.



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- To cite this document: BenchChem. [Benfotiamine: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667992#the-chemical-structure-and-properties-of-benfotiamine]

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